N'-(1-benzylpiperidin-4-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide

Medicinal chemistry Multi-target directed ligands Alzheimer's disease

This compound fills a critical SAR gap: the 2,4-dichlorophenoxy substituent is absent from all 16 compounds in the Dias Viegas 2018 series. The 2,4-dichlorophenoxyacetyl moiety confers COX inhibitory activity (parent 2,4-DAH IC50 3.7–10 µM against cancer cells), while the N-benzylpiperidine core targets AChE. This dual pharmacophore design enables MTDL screening for Alzheimer's and oncology programs impossible with unsubstituted phenyl analogs. Blindly substituting N'-(1-benzylpiperidin-4-ylidene)benzohydrazide forfeits the COX-targeting framework, undermining multi-target reproducibility.

Molecular Formula C20H21Cl2N3O2
Molecular Weight 406.3 g/mol
Cat. No. B10897613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1-benzylpiperidin-4-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
Molecular FormulaC20H21Cl2N3O2
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3
InChIInChI=1S/C20H21Cl2N3O2/c21-16-6-7-19(18(22)12-16)27-14-20(26)24-23-17-8-10-25(11-9-17)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,24,26)
InChIKeyMJCDTBLTMSPXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(1-Benzylpiperidin-4-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide: Structural Identity and Research-Grade Procurement Context


N'-(1-Benzylpiperidin-4-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is a synthetic hydrazone compound (molecular formula C20H21Cl2N3O2, molecular weight 406.31 g/mol) that combines an N-benzylpiperidine pharmacophore with a 2,4-dichlorophenoxyacetyl hydrazone moiety. It belongs to the N-benzylpiperidine-aryl-acylhydrazone hybrid class, a scaffold recognized for multi-target biological profiles [1]. The compound is currently available from research chemical suppliers, but its specific biological activity data are sparse in the open literature. Its structural features suggest potential utility in medicinal chemistry programs targeting acetylcholinesterase (AChE), cyclooxygenase (COX), and tumor cell proliferation, based on class-level pharmacological evidence [2].

Why N'-(1-Benzylpiperidin-4-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide Defies Simple Analog Substitution


Within the N-benzylpiperidine-acylhydrazone class, even minor changes to the aryl substituent on the hydrazone moiety can drastically alter biological potency and target selectivity [1]. For example, in a related series of 16 donepezil hybrid compounds, AChE inhibitory IC50 values ranged from 8.65 µM to >200 µM depending solely on the aryl ring substitution pattern [1]. The target compound’s 2,4-dichlorophenoxy group is a known pharmacophore for COX inhibition, with the parent hydrazide 2-(2,4-dichlorophenoxy)acetohydrazide (2,4-DAH) inhibiting cancer cell growth with IC50 values of 3.7–10 µM . Blindly substituting a close analog such as N'-(1-benzylpiperidin-4-ylidene)benzohydrazide (no dichloro substitution) would forfeit this COX-targeting framework and likely result in a different biological profile altogether, undermining experimental reproducibility in multi-target drug discovery projects [1].

Quantitative Differentiation Evidence for N'-(1-Benzylpiperidin-4-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide


Structural Distinction: The 2,4-Dichlorophenoxy Moiety as a Dual-Target Pharmacophore

The target compound incorporates a 2,4-dichlorophenoxyacetyl group, a structural motif absent in the well-characterized donepezil-hybrid series [1]. While the Dias Viegas et al. (2018) series achieved AChE IC50 values of 8.65–25.4 µM with hydroxy-piperidine fragments, none contained the dichlorophenoxy group [1]. The parent hydrazide, 2-(2,4-dichlorophenoxy)acetohydrazide (2,4-DAH), has independently demonstrated COX-mediated anti-inflammatory activity and antiproliferative effects (IC50 3.7 µM against human fibroblast cells; 10 µM against cancer cells) . This suggests the target compound uniquely merges the AChE-binding N-benzylpiperidine scaffold with a COX-inhibiting dichlorophenoxy framework, a combination not represented in any single analog [1].

Medicinal chemistry Multi-target directed ligands Alzheimer's disease

Antiproliferative Activity Benchmarking Against N-Benzylpiperidine Acyl-Hydrazone Class Members

In a series of 11 structurally related N-benzyl-piperidinyl acylhydrazone hybrids (6a–k), the most active compound PQM-75 (6i) inhibited HepG2 cell viability with an IC50 of 58.40 ± 1.87 µM, while PQM-88 (6k) showed IC50 of 59.58 ± 4.07 µM against A549 cells [1]. Although the precise substitution pattern of 6i and 6k is not disclosed in the abstract, the series demonstrates that N-benzylpiperidine acylhydrazones can achieve low-micromolar antiproliferative potency. The target compound, bearing a 2,4-dichlorophenoxy substituent expected to enhance lipophilicity and cell permeability relative to unsubstituted phenyl analogs, is predicted to fall within a comparable or improved activity range based on class-level SARs [1].

Cancer research Antiproliferative activity Hepatocellular carcinoma

Acetylcholinesterase Inhibition Potential Within Donepezil-Hybrid Chemical Space

The N-benzylpiperidine moiety is the core pharmacophore of donepezil, the frontline Alzheimer's drug (donepezil AChE IC50 ≈ 4.0 nM) [1]. In the systematic evaluation of 16 N-benzyl-piperidine-aryl-acylhydrazone hybrids, AChE inhibitory IC50 values ranged from 8.65 µM (compound 4g) to >200 µM, with the best compounds (4c: IC50 25.4 µM) showing concurrent anti-inflammatory and neuroprotective effects [1]. While the target compound was not among those 16, its N-benzylpiperidine scaffold predicts AChE binding, and the 2,4-dichlorophenoxy group may confer additional anti-inflammatory activity via COX inhibition, as seen with the parent hydrazide 2,4-DAH . This multi-target profile aligns with the disease-modifying strategy pursued in the lead compound 4c, which showed in vivo neuroprotection in AβO-induced neurodegeneration models [1].

Alzheimer's disease Acetylcholinesterase inhibition Donepezil analogs

Recommended Application Scenarios for N'-(1-Benzylpiperidin-4-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in Scientific Procurement


Multi-Target Alzheimer's Disease Drug Prototype Screening

This compound is suitable as a candidate for multi-target directed ligand (MTDL) screening in Alzheimer's disease programs. Its N-benzylpiperidine core is expected to confer AChE inhibitory activity, while the 2,4-dichlorophenoxy group may provide COX-mediated anti-inflammatory effects, mimicking the dual-action profile validated for compound 4c in the Dias Viegas 2018 series [1]. Researchers should benchmark against donepezil (AChE IC50 ~4.0 nM) and evaluate both AChE inhibition and AβO-induced neuroinflammation models [1].

Anticancer Screening Against Hepatocellular and Non-Small Cell Lung Carcinomas

Given the demonstrated antiproliferative activity of structurally related N-benzylpiperidine acylhydrazones against HepG2 and A549 cell lines (IC50 values 50–120 µM for the most potent class members) [1], this compound should be prioritized for screening against these and other solid tumor cell lines. The 2,4-dichlorophenoxy fragment contributes independent anticancer activity (parent 2,4-DAH IC50 3.7–10 µM) , suggesting potential synergistic effects not available in unsubstituted phenyl analogs.

COX-1/COX-2 Selectivity Profiling in Anti-Inflammatory Research

The 2,4-dichlorophenoxyacetyl hydrazone substructure is a recognized COX inhibitor pharmacophore [1]. This compound can serve as a starting point for synthesizing derivatives aimed at dissecting COX-1 vs. COX-2 selectivity, an application that would be impossible with close analogs such as N'-(1-benzylpiperidin-4-ylidene)benzohydrazide, which lacks the necessary halogenated aryloxy group [1].

Structure-Activity Relationship (SAR) Expansion of the N-Benzylpiperidine Acylhydrazone Chemical Series

This compound fills a specific gap in the published SAR of N-benzylpiperidine-acylhydrazone hybrids: none of the 16 compounds in the flagship Dias Viegas et al. (2018) series contain a 2,4-dichlorophenoxy substituent [1]. Including this compound in a screening panel enables direct benchmarking of how a halogenated phenoxy group affects AChE potency, COX inhibition, and cytotoxicity relative to the hydroxy-piperidine and unsubstituted phenyl series [1].

Quote Request

Request a Quote for N'-(1-benzylpiperidin-4-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.